molecular formula C20H21N3O4S B11276227 N-(4-ethoxyphenyl)-2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide

N-(4-ethoxyphenyl)-2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide

Cat. No.: B11276227
M. Wt: 399.5 g/mol
InChI Key: HIIWEJJANLWWQK-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide typically involves multi-step organic reactions. The starting materials often include 4-ethoxyaniline, ethylbenzene, and pyridazine derivatives. The key steps in the synthesis may involve:

    Nitration and Reduction: Nitration of 4-ethoxyaniline followed by reduction to obtain the corresponding amine.

    Sulfonation: Reaction of the amine with sulfonyl chloride to introduce the sulfonamide group.

    Cyclization: Formation of the pyridazine ring through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl group may yield carboxylic acids, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible applications as an antimicrobial or anticancer agent.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically act by inhibiting enzymes involved in folate synthesis, thereby exerting antimicrobial effects. The molecular targets and pathways involved would include key enzymes and receptors in the biological systems being studied.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

    Pyridazine Derivatives: Compounds with similar pyridazine rings that may have comparable biological activities.

Uniqueness

N-(4-ethoxyphenyl)-2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities or chemical reactivity compared to other sulfonamides or pyridazine derivatives.

Properties

Molecular Formula

C20H21N3O4S

Molecular Weight

399.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-ethyl-5-(6-oxo-1H-pyridazin-3-yl)benzenesulfonamide

InChI

InChI=1S/C20H21N3O4S/c1-3-14-5-6-15(18-11-12-20(24)22-21-18)13-19(14)28(25,26)23-16-7-9-17(10-8-16)27-4-2/h5-13,23H,3-4H2,1-2H3,(H,22,24)

InChI Key

HIIWEJJANLWWQK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NNC(=O)C=C2)S(=O)(=O)NC3=CC=C(C=C3)OCC

Origin of Product

United States

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